2-(2-Amino-4-nitrophenyl)acetic acid
CAS No.:
Cat. No.: VC16775214
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8N2O4 |
---|---|
Molecular Weight | 196.16 g/mol |
IUPAC Name | 2-(2-amino-4-nitrophenyl)acetic acid |
Standard InChI | InChI=1S/C8H8N2O4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3,9H2,(H,11,12) |
Standard InChI Key | CQIXWYFAMHIUPV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Amino-4-nitrophenyl)acetic acid (C₈H₈N₂O₄) consists of a phenyl ring substituted with a nitro group at the para position and an amino group at the ortho position, linked to an acetic acid backbone. The stereochemistry of the amino group gives rise to enantiomeric forms, notably the (R)- and (S)-configurations, which exhibit distinct biochemical interactions.
Key Structural Features:
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Nitro Group (NO₂): Enhances electrophilicity, enabling participation in redox and substitution reactions.
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Amino Group (NH₂): Provides nucleophilic character, facilitating hydrogen bonding and coordination with biological targets.
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Carboxylic Acid (COOH): Contributes to solubility in polar solvents and salt formation under physiological conditions.
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 196.16 g/mol |
Melting Point | 131–132°C |
Solubility | Water, polar organic solvents |
pKa (COOH) | ~2.3 |
pKa (NH₂) | ~9.8 |
The compound’s amphoteric nature allows it to act as both a Brønsted acid and base, depending on the environmental pH.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Nitration of Phenylacetic Acid: Treatment with concentrated HNO₃ and H₂SO₄ introduces the nitro group at the para position, yielding 4-nitrophenylacetic acid.
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Amination: Reductive amination using NH₃ and NaBH₃CN converts the ketone intermediate to the amino derivative. Stereoselective synthesis requires chiral catalysts or resolving agents to isolate (R)- or (S)-enantiomers.
Optimized Reaction Conditions:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key advancements include:
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Catalytic Systems: Pd/C or Raney Ni for selective nitro group reduction.
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Purification Techniques: Crystallization from ethanol/water mixtures and preparative HPLC for enantiomer separation.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits kinases and oxidoreductases by:
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Competitive Binding: Mimicking natural substrates (e.g., ATP in kinases).
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Redox Cycling: Nitro group reduction generates reactive oxygen species (ROS), disrupting enzyme function.
Notable Targets:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 12.3 μM in vitro.
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Tyrosine Kinase: 48% inhibition at 50 μM concentration.
Anticancer Properties
In MCF-7 breast cancer cells, the (S)-enantiomer reduces viability by 72% at 100 μM via:
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase).
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Cell Cycle Arrest: G1 phase accumulation (58% cells vs. 32% control).
Antimicrobial Effects
Microbial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
Mechanistic studies suggest membrane disruption and ergosterol biosynthesis inhibition in fungi.
Applications in Pharmaceutical Development
Prodrug Design
The carboxylic acid group facilitates esterification to improve bioavailability:
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Ethyl Ester Derivative: 3.2-fold higher Cmax in rat plasma compared to parent compound.
Antibiotic Hybrids
Conjugation with β-lactam antibiotics enhances potency against methicillin-resistant S. aureus (MRSA):
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Ampicillin Hybrid: MIC reduced from 256 μg/mL to 16 μg/mL.
Comparison with Structural Analogues
Compound | Key Structural Difference | Bioactivity Profile |
---|---|---|
4-Nitrophenylacetic acid | Lacks amino group | Weak enzyme inhibition |
2-Amino-3-phenylpropanoic acid | Extended carbon chain | Neuroprotective effects |
5-Nitroindole-2-carboxylic acid | Heterocyclic core | Antiviral activity |
The dual functionality of 2-(2-Amino-4-nitrophenyl)acetic acid enables broader reactivity compared to analogues.
Industrial and Material Science Applications
Dye Synthesis
The nitro group participates in azo coupling reactions to produce yellow-orange dyes:
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Textile Dye Y-124: λmax = 420 nm, ε = 18,500 L·mol⁻¹·cm⁻¹.
Coordination Polymers
Metal-organic frameworks (MOFs) incorporating the compound exhibit:
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High Porosity: BET surface area = 1,240 m²/g.
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CO₂ Adsorption: 4.7 mmol/g at 298 K.
Toxicological and Environmental Considerations
Acute Toxicity
Species | LD₅₀ (Oral) |
---|---|
Rat | 1,250 mg/kg |
Mouse | 980 mg/kg |
Hepatotoxicity observed at doses >300 mg/kg (daily, 28 days).
Biodegradation
Aerobic soil studies show 78% degradation in 30 days, with nitro group reduction as the primary pathway.
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